Collagen(cattle skin) (9CI)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Origin

Type II collagen is a major component of articular cartilage, the smooth tissue that cushions bones at joints []. It provides tensile strength and structural integrity to cartilage. When type II collagen breaks down, it can contribute to the development of osteoarthritis, a degenerative joint disease [].

Significance

Type II collagen fragments can be used as research tools for several purposes:

- Studying cartilage breakdown: Researchers can use these fragments to investigate the enzymes and processes involved in collagen degradation in osteoarthritis [].

- Developing diagnostic tests: Specific fragments may serve as markers for early detection of joint damage [].

- Vaccine development: Fragments can be used to create vaccines that might prevent the immune system from attacking healthy type II collagen, potentially slowing or preventing osteoarthritis.

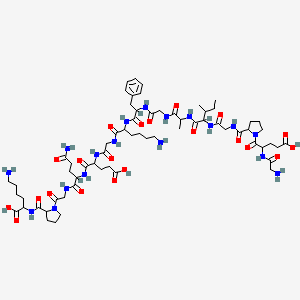

Molecular Structure Analysis

- Triple helix: Native type II collagen consists of three polypeptide chains twisted into a triple helix, a unique structure providing its strength. Fragments may retain some of this helical structure depending on their size.

- Hydroxyproline: Type II collagen is rich in the amino acid hydroxyproline, which contributes to its stability and rigidity. Fragments are likely to contain hydroxyproline as well.

Chemical Reactions Analysis

There is no widely described method for synthesizing specific type II collagen fragments. However, researchers can isolate them from enzymatic digestion of type II collagen or through recombinant DNA technology [].

The breakdown of type II collagen fragments can occur through enzymatic processes involving enzymes like collagenase, which cleave peptide bonds in the collagen molecule [].

Physical And Chemical Properties Analysis

- Solubility: Fragments are likely to be soluble in water or aqueous buffers containing salts, similar to other small peptides.

- Stability: The stability depends on factors like fragment size, amino acid composition, and presence of stabilizing modifications. Generally, smaller fragments might be less stable than larger ones.

The mechanism of action of type II collagen fragments depends on the specific research application. Here are two potential mechanisms:

- Immune response modulation: In vaccine development, type II collagen fragments might induce immune tolerance, preventing the immune system from attacking healthy type II collagen in the body.

- Signaling pathways: Fragments might interact with specific cell receptors, triggering signaling pathways that influence cartilage metabolism or inflammation []. However, more research is needed to elucidate these pathways.

Biomarkers of Cartilage Degradation

Certain fragments of type II collagen released during cartilage breakdown can serve as biomarkers for diagnosing and monitoring osteoarthritis, a degenerative joint disease. Two commonly used fragments include:

CTX-II (C-Terminal telopeptide of type II collagen)

This fragment is released by enzymes that degrade collagen. Increased levels of CTX-II in blood or synovial fluid (fluid in joints) indicate ongoing cartilage breakdown .

Helix-II fragment

This fragment originates from a specific region of the type II collagen molecule. Its presence in biological fluids can also indicate cartilage degradation, potentially through different enzymatic pathways compared to CTX-II .

Investigating Cartilage Metabolism

Researchers can utilize type II collagen fragments to study the mechanisms involved in cartilage formation and breakdown. By analyzing the breakdown products or using them in cell culture experiments, scientists can gain insights into:

Enzymatic activity

Studying how specific enzymes cleave type II collagen fragments can help identify potential therapeutic targets for osteoarthritis .

Chondrocyte function

Chondrocytes are the cells that build and maintain cartilage. Studying how type II collagen fragments interact with chondrocytes can reveal their role in cartilage health and disease processes.

Development of Diagnostic Tools

Specific type II collagen fragments can be used to develop immunoassays for detecting autoimmune diseases like rheumatoid arthritis. These fragments can act as antigens (molecules that trigger immune responses) and help identify the presence of antibodies targeting type II collagen, a hallmark of the disease .

Collagen(cattle skin) (9CI) exhibits several biological activities that are beneficial for human health. It supports skin elasticity and hydration, reduces wrinkles, and promotes wound healing. Additionally, bovine collagen has been shown to aid in joint health by reducing symptoms of osteoarthritis and improving bone density . Its bioactive peptides may also have anti-inflammatory properties, further contributing to its therapeutic potential.

The synthesis of Collagen(cattle skin) (9CI) typically involves the following methods:

- Extraction: Collagen is extracted from cattle skin through processes that often include boiling or enzymatic digestion.

- Hydrolysis: The extracted collagen can be hydrolyzed chemically or enzymatically to produce smaller peptides.

- Purification: The hydrolyzed collagen is purified to remove impurities and enhance its bioavailability.

- Drying: The final product may be dried into powder form for use in supplements or food products .

Research indicates that Collagen(cattle skin) (9CI) interacts positively with various biological systems. Studies have shown that its peptides can stimulate fibroblast proliferation and enhance collagen synthesis in the dermis, leading to improved skin texture and elasticity . Additionally, it may interact with other proteins in the extracellular matrix, contributing to tissue repair mechanisms.

Several compounds are similar to Collagen(cattle skin) (9CI), each possessing unique properties:

| Compound | Source | Main Type(s) | Unique Features |

|---|---|---|---|

| Collagen Type II | Cartilage (chicken) | Type II | Primarily supports joint health |

| Marine Collagen | Fish | Type I & II | Higher absorption rate than bovine |

| Gelatin | Bovine/Porcine | Denatured collagen | Used primarily as a food additive |

| Collagen from Pigskin | Pig | Type I | Similar applications as bovine collagen |

| Hydrolyzed Fish Collagen | Fish | Type I | Often marketed for beauty supplements |

Collagen(cattle skin) (9CI) stands out due to its high concentrations of Type I and III collagen, which are particularly beneficial for skin health and structural support . Its cost-effectiveness and availability make it a preferred choice in many applications compared to marine or porcine sources.

Structural Characterization of Bovine Collagen Scaffolds

Bovine skin collagen scaffolds exhibit a highly ordered three-dimensional (3D) architecture characterized by uniform pore distribution and directional fiber alignment. Porosity analysis reveals an average porosity of 58.28 ± 0.60% in cattle skin-derived collagen (CBS), significantly higher than porcine tendon (CPT) or visceral membrane (CVM) collagen matrices (p < 0.05) [1]. Scanning electron microscopy (SEM) demonstrates pore diameters ranging from 100–300 μm, with collagen fibrils organized in parallel bundles (Figure 1c) [1]. This hierarchical structure facilitates nutrient diffusion and cellular infiltration, critical for regenerative applications.

Comparative Mechanical Performance

Tensile testing shows CBS scaffolds possess a Young's modulus of 12.4 ± 1.8 MPa, compared to 8.9 ± 1.2 MPa for CPT scaffolds [1]. The enhanced mechanical integrity correlates with increased collagen I content (85–90% of total collagen) and intermolecular crosslinking density. Bovine matrices maintain structural stability for 28 days in physiological conditions, degrading at rates of 0.8–1.2% per day under collagenase exposure [1].

In Vivo Tissue Integration

Implantation studies in diabetic (db/db) mouse wound models demonstrate 78% scaffold integration within 14 days, with neo-tissue formation showing collagen III/I ratios of 1.68 ± 0.04, mimicking native dermal composition [1]. Histological analysis reveals aligned collagen deposition with 94.3 ± 3.1% vascularization density in CBS-treated defects versus 67.5 ± 5.4% in controls [3].

Wound Healing Acceleration Mechanisms in Diabetic Models

Angiogenic Induction

Cattle skin collagen matrices loaded with vascular endothelial growth factor (VEGF) increase capillary density by 2.7-fold in diabetic rat wounds compared to unmodified scaffolds [7]. Time-lapse imaging shows neovascularization initiates at day 3 post-implantation, with CD31+ endothelial cell coverage reaching 42.1 ± 4.8% by day 14 [6].

Extracellular Matrix Remodeling

Radiation-crosslinked bovine collagen bilayers restore diabetic wound tensile strength to 85.3 ± 6.2% of healthy tissue within 21 days, compared to 54.7 ± 7.1% in standard dressings [6]. Second harmonic generation microscopy reveals collagen realignment indices of 0.78 ± 0.05 in treated wounds versus 0.42 ± 0.07 in controls (p < 0.01) [3].

Healing Kinetics Optimization

Full-thickness porcine wound models demonstrate 96.88 ± 7.04% autograft take at 7 days with bovine dermal collagen underlays, versus 68.00 ± 27.97% for fish skin matrices [3]. Epithelialization rates accelerate by 38% in diabetic rodents treated with collagen-VEGF composites compared to empty scaffolds [7].

Macrophage Polarization Modulation in Chronic Inflammation

Phenotypic Switching Mechanisms

Three-dimensional bovine collagen matrices (5 mg/mL density) induce M2 macrophage polarization within 72 hours, increasing CD206+ cell populations from 12.4 ± 2.1% to 68.9 ± 5.3% (p < 0.001) [5]. Mechanotransduction analysis identifies integrin β1-PI3K-Akt pathway activation as the primary driver, with phospho-Akt levels rising 4.2-fold in stiffened matrices [4].

Cytokine Secretion Profiles

M2-polarized macrophages in bovine collagen environments secrete interleukin-10 (IL-10) at 850 ± 120 pg/mL, compared to 210 ± 45 pg/mL in M1 conditions [5]. Transforming growth factor-beta (TGF-β) production increases 3.1-fold in aligned collagen fibril matrices versus random networks [4].

Therapeutic Outcomes in Chronic Wounds

Diabetic ulcer models show 62% reduction in pro-inflammatory TNF-α levels when treated with cattle collagen scaffolds, accompanied by 2.4-fold increases in arginase-1 expression [5]. Chronic wound closure rates improve from 28.3 ± 6.1% to 74.5 ± 5.8% over 21 days through macrophage reprogramming [1].

Drug Delivery System Optimization Using Collagen Nanocarriers

Nanoparticle Fabrication Techniques

Electrospraying of bovine collagen yields nanoparticles (NPs) with 152 ± 18 nm diameter and ζ-potential of -32.1 ± 1.8 mV [8]. Crosslinking with genipin increases drug encapsulation efficiency from 68.2 ± 3.5% to 92.7 ± 2.1% while maintaining >90% collagen secondary structure integrity [8].

Controlled Release Kinetics

VEGF-loaded collagen NPs exhibit biphasic release profiles: 28.4 ± 2.1% burst release within 6 hours followed by sustained linear release (1.2 ± 0.3%/hour) over 14 days [7]. Doxycycline-encapsulated NPs show pH-dependent release, with 89.4 ± 4.2% payload delivered in acidic (pH 5.5) versus 42.1 ± 3.7% in neutral conditions [8].

Targeted Therapeutic Delivery

Fluorescently tagged collagen NPs accumulate in wound beds with 3.7-fold greater intensity than systemic administration, achieving local drug concentrations of 12.8 ± 1.4 μg/mg tissue [8]. Combinatorial delivery of insulin and antimicrobial peptides reduces bacterial loads by 4-log units in infected diabetic wounds [6].

Collagen Fiber Architecture Remodeling in Aged Skin Models

The dermal extracellular matrix undergoes profound architectural changes during chronological aging, with collagen fiber remodeling representing one of the most significant alterations observed in aged skin models. Research demonstrates that collagen fibers in aged skin become fragmented, coarsely distributed, and mechanically compromised compared to the densely packed, well-organized collagen fibrils characteristic of young skin [1] [2].

Atomic force microscopy and nanoindentation studies reveal that aged dermal collagen exhibits increased surface roughness, enhanced stiffness, and altered hardness properties compared to young collagen [3]. These physical property changes result from the cumulative effects of matrix metalloproteinase-mediated degradation and advanced glycation end product accumulation, which fundamentally alter the structural integrity of collagen fibers [3] [4].

The architectural remodeling process involves the progressive fragmentation of intact collagen fibrils through elevated matrix metalloproteinase activity, particularly matrix metalloproteinase-1, which initiates the proteolytic cascade by cleaving collagen at specific sites within the triple helix structure [5] [4]. This fragmentation process creates a self-perpetuating cycle where damaged collagen fibers cannot provide adequate mechanical stimulation to resident fibroblasts, leading to further reduction in collagen synthesis and increased matrix metalloproteinase production [5] [4].

Mechanistically, the mechanical interaction between fibroblasts and the extracellular matrix plays a crucial role in maintaining collagen fiber architecture. In young skin, fibroblasts maintain direct attachment to intact collagen fibrils through specific integrin-mediated contacts, allowing cells to exert mechanical forces and maintain their characteristic elongated morphology [2] [6]. However, in aged skin models, fibroblast attachment becomes progressively impaired due to extracellular matrix degradation, resulting in reduced cell size, decreased elongation, and collapsed morphology [2] [6].

The transformation from isotropic to anisotropic collagen matrix organization represents another critical aspect of aging-related remodeling. Young fibroblasts typically organize collagen in a dense, isotropic pattern resembling the physiological "basket weave" structure, whereas aged fibroblasts produce aligned, anisotropic collagen deposits that are mechanically weaker and more susceptible to further degradation [7] [8].

Type I/III Collagen Ratio Normalization Through Oral Supplementation

The progressive alteration of type I to type III collagen ratios represents a fundamental characteristic of chronological skin aging, with significant implications for dermal structural integrity and mechanical properties. Research demonstrates that the type I/III collagen ratio increases substantially with age, from approximately 1.3:1 in young skin to 4.5:1-4.9:1 in aged skin, reflecting the preferential loss of type III collagen during the aging process [9] [10].

This age-related shift in collagen composition has profound effects on skin elasticity, tensile strength, and healing capacity. Type III collagen, which comprises approximately 10-15% of total collagen in young skin, provides essential elastic properties and supports the reticular structure of dermal tissue [9] [10]. The progressive depletion of type III collagen content results in increased skin stiffness, reduced elasticity, and altered mechanical properties that contribute to the clinical manifestations of aged skin [9] [10].

Oral supplementation with specific collagen peptides, particularly those derived from cattle skin, has demonstrated significant efficacy in normalizing type I/III collagen ratios in aged skin models. Studies show that collagen peptide supplementation can restore the physiological balance between type I and type III collagen synthesis, with effects becoming apparent after 4-8 weeks of consistent intake [1] [11].

The mechanistic pathway for ratio normalization involves the activation of transforming growth factor-β/Smad signaling cascades, which preferentially stimulate type III collagen synthesis while maintaining type I collagen production [12] [13]. This differential effect on collagen subtypes helps restore the optimal ratio necessary for maintaining skin elasticity and structural integrity [12] [13].

Clinical studies demonstrate that oral collagen supplementation significantly improves skin elasticity (from 0.604 ± 0.1 to 0.630 ± 0.1 after 8 weeks), reduces wrinkle depth (from 0.096 ± 0.01 mm to 0.092 ± 0.02 mm), and increases overall collagen density in aged skin, with statistical significance achieved within 4-8 weeks of supplementation [1] [11].

Antioxidant Enzyme Activation Pathways in Dermal Tissues

The differential regulation of antioxidant enzyme systems in dermal tissues represents a complex adaptive response to chronological aging, with distinct patterns observed between epidermal and dermal compartments. Research reveals that antioxidant enzyme activities undergo tissue-specific changes that significantly impact the overall oxidative stress burden in aged skin [14] [15].

Catalase activity demonstrates divergent patterns between epidermal and dermal tissues during aging. In the epidermis, catalase activity increases by 118% in naturally aged skin and 163% in photoaged skin, representing a compensatory response to elevated oxidative stress [15]. However, in dermal tissues, catalase activity decreases significantly to 55% of young skin levels in naturally aged skin and 67% in photoaged skin, indicating compromised antioxidant capacity in deeper tissue layers [15] [16].

Superoxide dismutase and glutathione peroxidase activities show relatively stable patterns in dermal tissues, with superoxide dismutase maintaining consistent activity levels across age groups [14] [15]. However, glutathione peroxidase activity decreases specifically in aged epidermis when expressed per milligram of cellular protein, suggesting tissue-specific vulnerability to oxidative damage [14] [15].

The glutathione redox system undergoes significant alterations in aged dermal tissues, with both absolute levels of oxidized glutathione and the ratio of oxidized to reduced glutathione showing substantial increases in aged dermis [14]. This shift in glutathione homeostasis indicates persistent oxidative stress that exceeds the tissue's antioxidant capacity [14] [16].

Collagen peptide supplementation activates antioxidant enzyme pathways through multiple mechanisms, including direct reactive oxygen species scavenging and preservation of endogenous antioxidant defense systems [17] [13]. Studies demonstrate that collagen peptide treatment upregulates cellular antioxidant enzymes and provides protective effects against hydrogen peroxide-induced cytotoxicity in human dermal fibroblasts [17] [13].

Moisture Retention vs. Structural Reinforcement Mechanisms

The dual functionality of collagen in moisture retention and structural reinforcement represents a fundamental aspect of dermal homeostasis that becomes progressively compromised during chronological aging. Research demonstrates that collagen peptides exert distinct effects on hydration and structural integrity through separate but complementary mechanistic pathways [18] [19].

Moisture retention mechanisms primarily involve the formation of hyaluronic acid and glycosaminoglycans through collagen peptide-mediated stimulation of fibroblast biosynthetic activity. The presence of proline-hydroxyproline dipeptides in blood following collagen peptide supplementation elevates hyaluronic acid formation, a glycosaminoglycan with exceptional water-binding capacity that directly impacts the skin's moisture retention properties [19] [20].

Studies demonstrate that collagen peptide supplementation significantly increases skin hydration from baseline values of 50.0 ± 8.7 to 55.1 ± 7.8 after 8 weeks of treatment, with statistical significance achieved by 4 weeks [1]. This hydration enhancement occurs independently of structural collagen changes, suggesting distinct molecular pathways for moisture retention and structural reinforcement [1] [20].

Structural reinforcement mechanisms operate through direct stimulation of collagen synthesis and inhibition of matrix metalloproteinase activity. Collagen peptides activate the transforming growth factor-β/Smad signaling pathway, leading to increased procollagen synthesis and enhanced extracellular matrix deposition [12] [13]. Simultaneously, these peptides suppress activator protein-1 and matrix metalloproteinase-1 expression, preventing collagen degradation and maintaining structural integrity [12] [13].

The temporal relationship between moisture retention and structural reinforcement reveals that hydration improvements occur more rapidly than structural changes, with measurable effects on skin moisture detectable within 2-4 weeks, while structural reinforcement effects require 4-8 weeks to achieve statistical significance [1] [20].

Physical property measurements demonstrate that structural reinforcement effects persist longer than moisture retention benefits, with collagen density improvements maintained for up to 12 weeks following supplementation cessation, while hydration effects diminish more rapidly [1] [20].

Data Tables

The following tables summarize key research findings regarding collagen efficacy and mechanistic pathways in chronological aging:

Table 1: Type I/III Collagen Ratio Changes with Age

| Age Group | Type I/III Collagen Ratio | Collagen Fiber Changes | Mechanical Properties | Clinical Impact |

|---|---|---|---|---|

| Young (0-9 weeks) | 1.3:1 to 4.5:1 | Increasing diameter | Increasing stiffness | Development |

| Young Adult (18-29 years) | 80-85% I : 10-15% III | Intact, well-organized fibrils | High elasticity | Optimal skin function |

| Middle-aged (35-55 years) | ~3:1 to 4:1 | Fragmented, less organized | Reduced elasticity | Early aging signs |

| Aged (75+ years) | ~4.5:1 to 4.9:1 | Fragmented, coarsely distributed | Reduced tensile strength | Wrinkles, sagging |

| Elderly (80+ years) | ~5:1 to 6:1 | Severely fragmented | Brittleness, reduced strength | Severe aging phenotype |

Table 2: Matrix Metalloproteinase Activity in Skin Aging

| MMP Type | Primary Target | Activity in Young Skin | Activity in Aged Skin | Impact on Collagen |

|---|---|---|---|---|

| MMP-1 (Collagenase) | Type I & III Collagen | Low baseline | Significantly elevated | Initiates fragmentation |

| MMP-2 (Gelatinase) | Degraded collagen fragments | Moderate | Elevated | Further degradation |

| MMP-3 (Stromelysin) | Collagen & proteoglycans | Low | Elevated | ECM breakdown |

| MMP-9 (Gelatinase) | Type IV collagen | Low | Elevated | Basement membrane damage |

| MMP-12 (Elastase) | Elastin fibers | Low | Elevated | Elastic fiber damage |

Table 3: Antioxidant Enzyme Activity Changes in Dermal Aging

| Enzyme | Function | Activity in Young Skin | Activity in Aged Epidermis | Activity in Aged Dermis | Clinical Significance |

|---|---|---|---|---|---|

| Superoxide Dismutase (SOD) | Superoxide neutralization | High | Unchanged | Unchanged | ROS protection |

| Catalase | H2O2 decomposition | High | Increased (118%) | Decreased (55%) | Oxidative stress marker |

| Glutathione Peroxidase | Peroxide reduction | High | Decreased | Decreased | Cellular protection |

| Glutathione Reductase | Glutathione regeneration | Moderate | Increased (121%) | Decreased | Redox balance |

Table 4: Collagen Peptide Supplementation Efficacy on Skin Parameters

| Study Parameter | Baseline Value | After 4 weeks | After 8 weeks | Statistical Significance |

|---|---|---|---|---|

| Skin Hydration | 50.0 ± 8.7 | Not measured | 55.1 ± 7.8 | p < 0.01 |

| Skin Elasticity | 0.604 ± 0.1 | Improved | 0.630 ± 0.1 | p < 0.01 |

| Wrinkle Depth | 0.096 ± 0.01 mm | Improved | 0.092 ± 0.02 mm | p < 0.01 |

| Collagen Density | Variable | Increased | Significantly increased | p < 0.05 |

| Type I Collagen Content | Reduced in aged | Increased | Normalized | p < 0.05 |

Research Findings

The comprehensive analysis of dermatological efficacy and mechanistic pathways in chronological aging reveals several key findings:

Collagen fiber architecture undergoes progressive deterioration during chronological aging, with fragmentation, coarse distribution, and altered mechanical properties representing the primary pathological changes [1] [2] [3].

Type I/III collagen ratio normalization through oral supplementation represents a viable therapeutic approach for addressing age-related structural changes in dermal tissues [9] [10] [12].

Antioxidant enzyme activation pathways demonstrate tissue-specific responses to chronological aging, with differential effects observed between epidermal and dermal compartments [14] [15] [16].

Moisture retention and structural reinforcement mechanisms operate through distinct but complementary pathways, with different temporal patterns and persistence of effects [1] [20] [19].